molecular formula C21H20N2 B11471215 1-(naphthalen-1-ylmethyl)-2-(propan-2-yl)-1H-benzimidazole

1-(naphthalen-1-ylmethyl)-2-(propan-2-yl)-1H-benzimidazole

Cat. No.: B11471215
M. Wt: 300.4 g/mol
InChI Key: SHVHQMDWQVZLOK-UHFFFAOYSA-N
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Description

1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method starts with the preparation of naphthalen-1-ylmethanol, which is then subjected to a series of reactions including alkylation, cyclization, and condensation to form the final benzodiazole structure. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the benzodiazole ring.

Scientific Research Applications

1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The naphthalene ring may enhance the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes. Pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(NAPHTHALEN-1-YL)METHYL]-2-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of a naphthalene ring, benzodiazole core, and isopropyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C21H20N2/c1-15(2)21-22-19-12-5-6-13-20(19)23(21)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,15H,14H2,1-2H3

InChI Key

SHVHQMDWQVZLOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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